molecular formula C16H20ClN3O3 B1451211 4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride CAS No. 1185294-57-8

4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

Cat. No. B1451211
M. Wt: 337.8 g/mol
InChI Key: MWJHUVMKUKTPFT-UHFFFAOYSA-N
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Description

The compound “4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride” is a chemical with the molecular formula C16H20O3N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Synthesis and Antioxidant Activity Evaluation :

    • The study by George et al. (2010) discusses the synthesis of Schiff bases through the reaction of amino oxadiazolyl pyrimidinone with various aromatic aldehydes. The synthesized compounds were further reacted to produce final compounds, which were characterized and evaluated for their antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).
  • Synthesis and Structural Studies :

    • Korbonits et al. (1992) investigated the synthesis and structural aspects of 4-aminopyrimidines from 1,2,4-oxadiazoles, highlighting a novel heterocyclic rearrangement. This study contributes to understanding the chemical behavior and potential transformations of related compounds (Korbonits et al., 1992).
  • Synthesis of Diamides :

    • Agekyan and Mkryan (2015) described the synthesis of p-aminobenzoic acid diamides based on tetrahydro-2H-pyran-4-carboxylic acid derivatives. This work illustrates the utility of similar structural moieties in the synthesis of biologically relevant compounds (Agekyan & Mkryan, 2015).
  • Novel Heterocyclic Compounds Synthesis :

    • Kumar and Mashelker (2007) reported on the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds containing a 2-H-pyranopyridine-2-one moiety. The expectation of these compounds having better hypertensive activity highlights the therapeutic potential of such compounds (Kumar & Mashelker, 2007).

Safety And Hazards

According to Sigma-Aldrich, this compound is classified as an eye irritant and skin sensitizer . The safety information includes hazard statements H317 - H319 and precautionary statements P261 - P280 - P280 - P333 + P313 - P337 + P313 - P362 + P364 .

properties

IUPAC Name

4-[5-[[methyl(oxan-4-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3.ClH/c1-19(14-6-8-21-9-7-14)10-15-17-16(18-22-15)13-4-2-12(11-20)3-5-13;/h2-5,11,14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJHUVMKUKTPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)C=O)C3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 3
4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 4
4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 6
4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

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